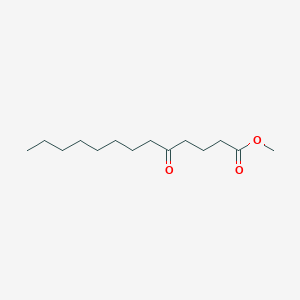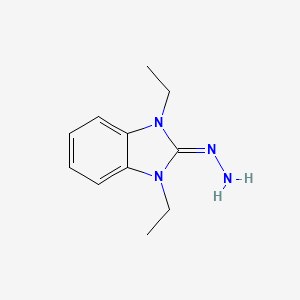
Methyl (3-methoxyphenyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-methoxyphenyl)(methyl)carbamate is an organic compound with the molecular formula C9H11NO3. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (3-methoxyphenyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of methyl chloroformate and 3-methoxyaniline, with careful control of reaction conditions to ensure high purity and yield. The product is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl (3-methoxyphenyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Methyl (3-methoxyphenyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of methyl (3-methoxyphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
類似化合物との比較
Methyl (3-methoxyphenyl)(methyl)carbamate can be compared with other similar compounds, such as:
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
- Methyl N-(2,5-dimethoxyphenyl)carbamate
These compounds share similar structures but differ in the position and number of methoxy groups on the phenyl ring. The presence and position of these groups can significantly influence their chemical properties and reactivity, making each compound unique in its applications and effects.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl N-(3-methoxyphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-11(10(12)14-3)8-5-4-6-9(7-8)13-2/h4-7H,1-3H3 |
InChIキー |
FDTLAEXBUVGYAA-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=CC=C1)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
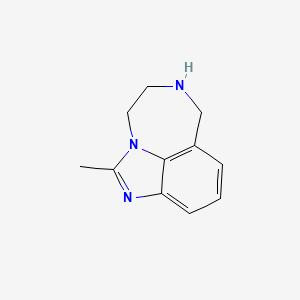
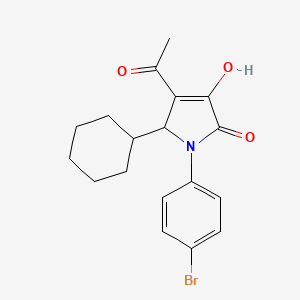

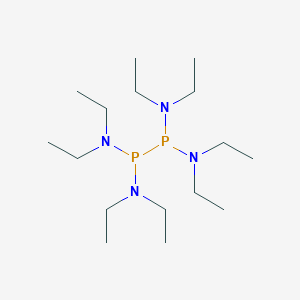
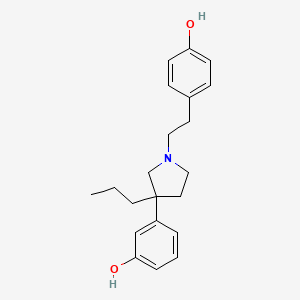
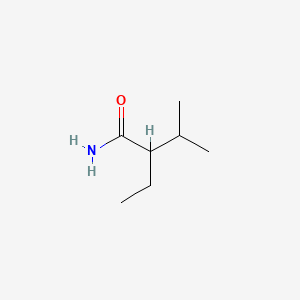

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
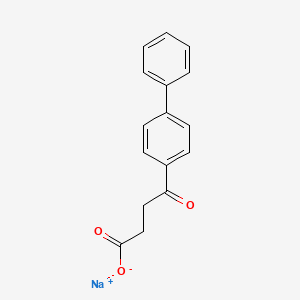
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)
